Lipophilicity Differentiation vs. Des-Methyl and 4-Fluorophenyl Analogs
The target compound exhibits a predicted ACD/LogP of 4.15, which is 0.46 units higher than the des-methyl analog 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-26-1; LogP 3.69) and 1.14 units higher than the 4-fluorophenyl analog 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-30-7; LogP 3.01) . The KOWWIN v1.67 estimate gives a Log Kow of 3.69 for the target compound, with an estimated aqueous solubility of 12.5 mg/L at 25 °C . The increased lipophilicity conferred by the combined 3-methyl and 4-methoxyphenyl groups directly impacts membrane permeability predictions and pharmacokinetic property estimates in downstream drug discovery programs .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.15; ACD/LogD (pH 7.4) = 3.28; Log Kow (KOWWIN) = 3.69 |
| Comparator Or Baseline | Des-methyl analog (CAS 134670-26-1): LogP = 3.69; 4-Fluorophenyl analog (CAS 134670-30-7): LogP = 3.01; Core scaffold 3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 174209-00-8): MW 166.2 (logP not available for direct comparison) |
| Quantified Difference | ΔLogP = +0.46 vs. des-methyl analog; ΔLogP = +1.14 vs. 4-fluorophenyl analog |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00 (ChemSpider) and KOWWIN v1.67 (EPISuite) |
Why This Matters
The systematic LogP shift of 0.46–1.14 units between close analogs means that SAR studies requiring consistent lipophilicity cannot substitute these compounds without introducing uncontrolled pharmacokinetic variables.
